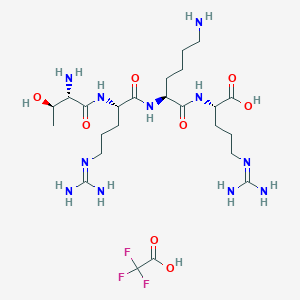![molecular formula C13H17BrN6O4 B1384612 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine CAS No. 717876-75-0](/img/structure/B1384612.png)
8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine
Descripción general
Descripción
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine is a chemical compound used in scientific research. It possesses unique properties that make it valuable for studying nucleic acids and DNA modifications. This compound is a derivative of 2’-deoxyguanosine, where the guanine base is modified with a bromo group at the 8-position and a dimethylaminomethylidene group at the N2 position.
Métodos De Preparación
The synthesis of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine involves several steps:
Starting Material: The synthesis begins with 2’-deoxyguanosine.
Bromination: The 8-position of the guanine base is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Dimethylaminomethylidene Modification: The N2 position of the guanine base is modified with a dimethylaminomethylidene group using a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA).
Análisis De Reacciones Químicas
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine undergoes various chemical reactions:
Substitution Reactions: The bromo group at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The dimethylaminomethylidene group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine is valuable in various scientific research applications:
Chemistry: It is used to study nucleic acid chemistry and DNA modifications.
Biology: The compound is used in research involving DNA replication and repair mechanisms.
Industry: The compound may be used in the development of diagnostic tools and molecular probes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The bromo group at the 8-position and the dimethylaminomethylidene group at the N2 position can alter the base-pairing properties of the guanine base, leading to changes in DNA structure and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA metabolism.
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine include other modified nucleosides such as:
8-Bromo-2’-deoxyguanosine: Lacks the dimethylaminomethylidene group at the N2 position.
2’-Deoxy-N-[(dimethylamino)methylidene]guanosine: Lacks the bromo group at the 8-position.
8-Azido-2’-deoxyguanosine: Contains an azido group at the 8-position instead of a bromo group.
The uniqueness of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine lies in the combination of the bromo group at the 8-position and the dimethylaminomethylidene group at the N2 position, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILXQZBZDBZNX-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823234 | |
| Record name | 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717876-75-0 | |
| Record name | 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
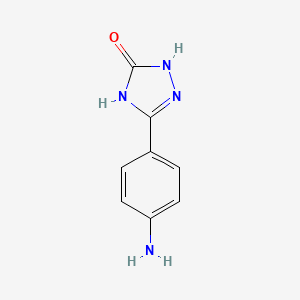
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
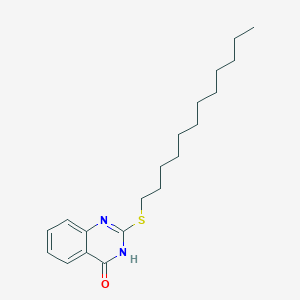
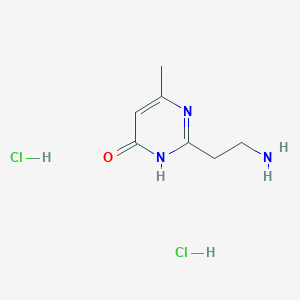
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)
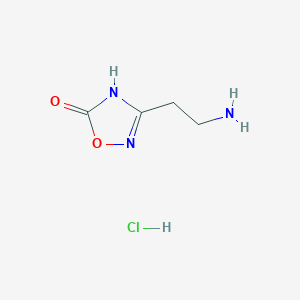
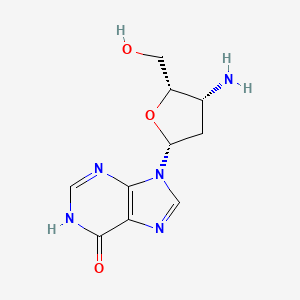
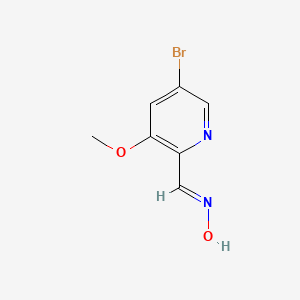
![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
